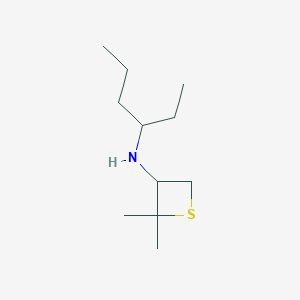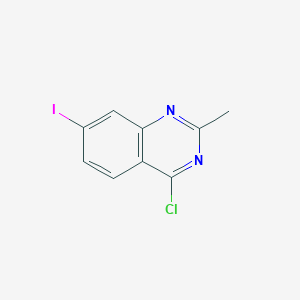
4-Chloro-7-iodo-2-methylquinazoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-7-iodo-2-methylquinazoline is a heterocyclic organic compound that belongs to the quinazoline family. Quinazolines are known for their diverse biological activities and are widely studied in medicinal chemistry. This compound, with the molecular formula C9H6ClIN2, features a quinazoline core substituted with chlorine, iodine, and a methyl group, making it a valuable scaffold for various chemical and biological applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-7-iodo-2-methylquinazoline typically involves the following steps:
Starting Materials: The synthesis begins with 2-aminobenzonitrile and 2-chloro-3-iodoaniline.
Cyclization: The starting materials undergo cyclization in the presence of a suitable catalyst, such as palladium, to form the quinazoline ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .
Analyse Chemischer Reaktionen
Types of Reactions
4-Chloro-7-iodo-2-methylquinazoline undergoes various chemical reactions, including:
Substitution Reactions: The chlorine and iodine atoms can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura and Heck reactions, to form complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used.
Oxidation: Oxidizing agents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (MCPBA) are employed.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate (K2CO3) are commonly used.
Major Products
The major products formed from these reactions include various substituted quinazolines, which can be further functionalized for specific applications .
Wissenschaftliche Forschungsanwendungen
4-Chloro-7-iodo-2-methylquinazoline has a wide range of scientific research applications:
Medicinal Chemistry: It serves as a precursor for the synthesis of potential anticancer, antiviral, and antibacterial agents.
Biological Studies: The compound is used in studying enzyme inhibition and receptor binding due to its ability to interact with biological targets.
Material Science: It is explored for its potential in developing novel materials with unique electronic and optical properties.
Chemical Biology: The compound is utilized in chemical biology for probing biological pathways and mechanisms
Wirkmechanismus
The mechanism of action of 4-Chloro-7-iodo-2-methylquinazoline involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. In receptor binding studies, it can act as an agonist or antagonist, influencing signal transduction pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Chloro-6-iodo-2-methylquinazoline
- 4-Chloro-7-fluoro-2-methylquinazoline
- 4-Chloro-6-iodo-7-methoxy-2-methylquinazoline
Uniqueness
4-Chloro-7-iodo-2-methylquinazoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and iodine atoms enhances its reactivity and potential for further functionalization compared to similar compounds .
Eigenschaften
Molekularformel |
C9H6ClIN2 |
|---|---|
Molekulargewicht |
304.51 g/mol |
IUPAC-Name |
4-chloro-7-iodo-2-methylquinazoline |
InChI |
InChI=1S/C9H6ClIN2/c1-5-12-8-4-6(11)2-3-7(8)9(10)13-5/h2-4H,1H3 |
InChI-Schlüssel |
GIZQOIFEYGSRJL-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=NC2=C(C=CC(=C2)I)C(=N1)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-(1,1-Dioxidobenzo[d]isothiazol-3-yl)pyrrolidine-3-carboxylic acid](/img/structure/B13014673.png)
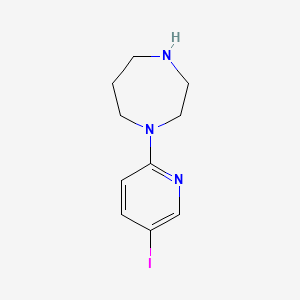
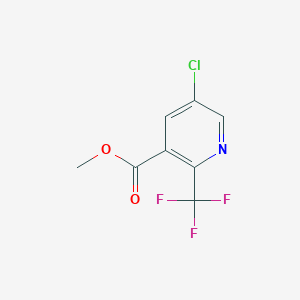
![3-(tert-Butoxycarbonyl)-3-azabicyclo[4.1.0]heptane-2-carboxylic acid](/img/structure/B13014697.png)
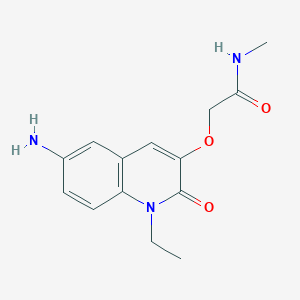


![2-Fluoro-8-azabicyclo[3.2.1]octane](/img/structure/B13014715.png)
![tert-Butyl8-oxo-2-azaspiro[5.5]undecane-2-carboxylate](/img/structure/B13014726.png)
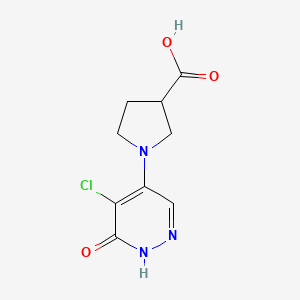

![4-(4-Chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)butanenitrile](/img/structure/B13014740.png)
